![molecular formula C9H9NO3S B6592436 5-Methoxy-2-(methylsulfonyl)benzonitrile CAS No. 2044705-00-0](/img/structure/B6592436.png)
5-Methoxy-2-(methylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(methylsulfonyl)benzonitrile is a chemical compound that has been gaining attention in scientific research. It is a novel building block for research . The compound has a molecular weight of 211.24 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for the compound is1S/C9H9NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,1-2H3
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Methylsulfonylated Polyketides
Research has demonstrated the ability of certain fungi to modify natural products through sulfonylation-like modifications, utilizing DMSO as a sulfur source. This modification approach, highlighted in the production of methylsulfonylated polyketides with lipid-lowering activity, showcases the potential of "5-Methoxy-2-(methylsulfonyl)benzonitrile" derivatives in drug discovery and development (Guihong Yu et al., 2019).
Synthesis of Pharmaceutical Intermediates
The compound has been utilized as a precursor in the synthesis of pharmaceutical intermediates. For instance, methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, was synthesized from salicylic acid, demonstrating the compound's role in creating intermediates for drug synthesis with improved yields (W. Xu et al., 2018).
Antiplatelet and Analgesic Agents
The synthesis and pharmacological evaluation of new derivatives of "this compound" have been explored for their potential antiplatelet and analgesic effects. This research suggests the compound's derivatives could serve as a basis for developing new therapeutic agents targeting platelet aggregation and pain relief (O. Bruno et al., 2004).
Material Science and Organic Synthesis
In material science, derivatives of "this compound" have been used in synthesizing novel materials, such as conducting polymers. These materials have potential applications in electronics and as semiconductors, highlighting the compound's versatility beyond biomedical applications (K. Oyaizu et al., 2002).
Oxidation Reactions and Synthetic Chemistry
The compound has also played a role in studying oxidation reactions, providing insights into the mechanisms of sulfide oxidation. This research is crucial for understanding chemical transformations and developing more efficient synthetic pathways for various chemical compounds (S. Lai et al., 2002).
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-methylsulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFZZKCKFBRBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.